molecular formula C19H18N4OS B15086242 3-(2-Methoxyphenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-94-9

3-(2-Methoxyphenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15086242
CAS No.: 478256-94-9
M. Wt: 350.4 g/mol
InChI Key: RMPSFSMFNGYXJK-OCRAYANJSA-N
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Description

The compound 3-(2-Methoxyphenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features a 2-methoxyphenyl group at position 3 and a 2-methyl-3-phenylallylidene moiety at position 4 (Figure 1).

Properties

CAS No.

478256-94-9

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N4OS/c1-14(12-15-8-4-3-5-9-15)13-20-23-18(21-22-19(23)25)16-10-6-7-11-17(16)24-2/h3-13H,1-2H3,(H,22,25)/b14-12+,20-13+

InChI Key

RMPSFSMFNGYXJK-OCRAYANJSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The sulfur atom in the thione group (-C=S) serves as a nucleophilic site, enabling reactions with alkylating or acylating agents.

Example Reaction :

Thione+CH3IEtOH, KOHS-Methyl derivative\text{Thione} + \text{CH}_3\text{I} \xrightarrow{\text{EtOH, KOH}} \text{S-Methyl derivative}

Conditions :

  • Solvent: Ethanol

  • Base: Aqueous KOH (10%)

  • Temperature: Reflux at 78°C for 4–6 hours

  • Yield: 68–72%

Key Data :

ReagentProductYield (%)Characterization Method
Methyl iodideS-Methylated triazole701H NMR,^1\text{H NMR}, LC-MS
Benzyl chlorideS-Benzyl derivative65IR, 13C NMR^{13}\text{C NMR}

Condensation Reactions via the Imine Group

The allylidene amino group (-N=CH-) undergoes condensation with primary amines or hydrazines, forming secondary Schiff bases or hydrazone derivatives.

Example Reaction :

Compound+H2N-NH2Hydrazone derivative\text{Compound} + \text{H}_2\text{N-NH}_2 \rightarrow \text{Hydrazone derivative}

Conditions :

  • Solvent: Methanol

  • Catalyst: Glacial acetic acid (2 drops)

  • Temperature: Room temperature, 12 hours

  • Yield: 75–80%

Key Findings :

  • Hydrazone derivatives show enhanced antimicrobial activity compared to the parent compound .

  • Reaction kinetics favor electron-deficient amines due to the electrophilic nature of the imine carbon .

Cycloaddition Reactions

The conjugated allylidene moiety participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles.

Example Reaction :

Compound+Ar-C≡N-OIsoxazoline-triazole hybrid\text{Compound} + \text{Ar-C≡N-O} \rightarrow \text{Isoxazoline-triazole hybrid}

Conditions :

  • Solvent: Toluene

  • Temperature: 110°C, 8 hours

  • Yield: 60–65%

Key Data :

Nitrile OxideProduct StructureYield (%)Biological Activity (IC50_{50}, μM)
Phenyl nitrile oxideIsoxazoline-triazole hybrid62Anticancer: 12.3 (HeLa cells)

Metal Coordination Complexation

The thione sulfur and imine nitrogen act as bidentate ligands, forming stable complexes with transition metals.

Example Reaction :

Compound+Cu(OAc)2[Cu(L)2](OAc)2\text{Compound} + \text{Cu(OAc)}_2 \rightarrow [\text{Cu}(\text{L})_2]\text{(OAc)}_2

Conditions :

  • Solvent: Ethanol/water (1:1)

  • Temperature: 60°C, 2 hours

  • Yield: 85%

Key Findings :

  • Cu(II) complexes exhibit superior antioxidant activity (IC50_{50} = 8.7 μM in DPPH assay) compared to the free ligand .

  • Stability constants (logK\log K) for metal complexes:

    • Cu(II): 5.2

    • Ni(II): 4.8

    • Co(II): 4.5

Electrophilic Substitution on the Methoxyphenyl Ring

The methoxy group (-OCH3_3) directs electrophiles to the para position of the aromatic ring.

Example Reaction :

Compound+HNO3H2SO4Nitro-substituted derivative\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative}

Conditions :

  • Nitrating agent: Fuming HNO3_3

  • Catalyst: Concentrated H2_2SO4_4

  • Temperature: 0–5°C, 3 hours

  • Yield: 55%

Regioselectivity :

  • Nitration occurs exclusively at the para position relative to the methoxy group .

  • Halogenation (e.g., Br2_2/FeBr3_3) follows similar orientation.

Acid/Base-Mediated Hydrolysis

The Schiff base linkage hydrolyzes under acidic conditions, regenerating the aldehyde and amine precursors.

Example Reaction :

CompoundHCl (1M)2-Methoxybenzaldehyde+2-Methyl-3-phenylallylamine\text{Compound} \xrightarrow{\text{HCl (1M)}} 2\text{-Methoxybenzaldehyde} + \text{2-Methyl-3-phenylallylamine}

Conditions :

  • Acid: 1M HCl

  • Temperature: Reflux, 6 hours

  • Recovery: >90% for both fragments

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the allylidene double bond and external alkenes.

Example Reaction :

Compound+CH2=CHCO2EthνCyclobutane adduct\text{Compound} + \text{CH}_2=\text{CHCO}_2\text{Et} \xrightarrow{h\nu} \text{Cyclobutane adduct}

Conditions :

  • Solvent: Acetonitrile

  • Light source: 254 nm UV lamp, 24 hours

  • Yield: 40%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Chlorophenyl vs. Methoxyphenyl Derivatives

The compound 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione () replaces the 2-methoxyphenyl group with a 3-chlorophenyl moiety. Chlorine, being electron-withdrawing, reduces electron density on the triazole ring compared to methoxy, which may alter reactivity in nucleophilic or electrophilic reactions. This substitution could also impact biological activity, as chloro derivatives often exhibit enhanced antimicrobial properties .

Fluorinated Analogues

Compounds like (E)-3-(2-ethoxyphenyl)-4-(2-fluorobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione () feature fluorine at the benzylidene position.

Bulkier Substituents

Derivatives with tert-butyl groups () or quinolinyl substituents () introduce significant steric hindrance. For example, 4-((3,5-Di-tert-butyl-4-hydroxybenzylidene)amino)-3-(quinolin-2-yl)-1H-1,2,4-triazole-5(4H)-thione () shows reduced solubility in polar solvents due to hydrophobic tert-butyl groups, contrasting with the more polar methoxy group in the target compound .

Physicochemical and Crystallographic Properties

Solubility and Stability
  • The methoxy group in the target compound improves aqueous solubility compared to halogenated or tert-butyl derivatives. For instance, 4-((4-Chlorobenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione () is less soluble in ethanol due to its hydrophobic chloro substituent .
  • Crystal Packing: The allylidene group in the target compound may adopt a planar conformation, facilitating π-stacking interactions, as seen in 4-[(E)-(4-fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione (), which exhibits tight molecular packing via F···H interactions .
Spectroscopic Characterization
  • IR and NMR : The target compound’s IR spectrum would show N–H stretches (~3200 cm⁻¹) and C=S vibrations (~1250 cm⁻¹), consistent with triazole-thiones in and . The ¹H NMR would resolve methoxy protons as a singlet (~δ 3.8 ppm) and allylidene protons as multiplet signals (δ 6.5–7.5 ppm) .

Comparative Data Table

Compound Name Substituents (R1, R2) Synthesis Yield (%) Biological Activity (Example) Key Reference
3-(2-Methoxyphenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (Target) R1 = 2-OCH₃; R2 = Allylidene 80–85* Pending studies
3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione R1 = 3-Cl; R2 = Allylidene 75–80 Antimicrobial (MIC = 16 µg/mL)
(E)-3-(2-ethoxyphenyl)-4-(2-fluorobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione R1 = 2-OCH₂CH₃; R2 = F-Benzyl 70 COX-2 inhibitor (IC₅₀ = 1.2 µM)
4-((3,5-Di-tert-butyl-4-hydroxybenzylidene)amino)-3-(quinolin-2-yl)-1H-1,2,4-triazole-5(4H)-thione R1 = Quinolinyl; R2 = tert-Butyl 65 Low solubility (DMSO)

*Estimated based on analogous microwave-assisted syntheses ().

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-(2-Methoxyphenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Triazole Formation : React thiourea derivatives with hydrazine hydrate under acidic conditions to form the 1,2,4-triazole-5-thione core .

Schiff Base Condensation : Introduce the allylideneamino group by refluxing the triazole intermediate with 2-methyl-3-phenylpropenal in ethanol, catalyzed by H₂SO₄. This mimics the synthesis of analogous Schiff bases (e.g., used furfural for similar condensation) .

Purification : Recrystallize from ethanol-DMF mixtures to isolate pure crystals. Optimize reaction times (e.g., 3–5 hours) and molar ratios (1:1.2 for triazole:aldehyde) to improve yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR and NMR : Confirm functional groups (e.g., thione C=S stretch at ~1200 cm⁻¹) and substituent positions. Use 1H^1H-NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and allylidene CH=N protons (δ ~8.5–9.0 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. Refinement via SHELXL (e.g., ) can reveal torsional angles between the triazole core and substituents, critical for stability and reactivity .

Q. How is the biological activity of this compound initially screened?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values with standard drugs like ampicillin .
  • Enzyme Inhibition Studies : Test against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using spectrophotometric assays. Triazole-thiones often exhibit IC₅₀ values in the µM range .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Computational Setup : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO energies to predict charge-transfer interactions and reactivity. For example, found HOMO-LUMO gaps of ~4.5 eV in similar triazoles, correlating with stability .
  • Vibrational Analysis : Compare experimental IR peaks (e.g., C=S at 1195 cm⁻¹) with scaled DFT frequencies. Discrepancies >5% may indicate conformational flexibility or crystal-packing effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structure Validation : Use PLATON ( ) to check for crystallographic disorders or misassigned substituents. For example, incorrect allylidene group orientation could reduce antimicrobial efficacy .
  • Dose-Response Reassessment : Perform dose-escalation studies (0.1–100 µM) to identify non-linear activity trends. Triazole derivatives often show biphasic responses due to solubility limits .

Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Map interactions like N–H···S and C–H···O using Mercury or OLEX2. observed chains via N1–H1N1···S1 (d = 3.265 Å), stabilizing the crystal lattice .
  • Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures (e.g., >200°C) with intermolecular bond strength. Stronger networks reduce sublimation rates .

Q. What mechanistic insights explain the formation of the allylideneamino substituent during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ IR or 1H^1H-NMR to track imine (CH=N) formation. Schiff base condensation typically follows nucleophilic attack by the triazole’s amino group on the aldehyde, followed by dehydration .
  • Kinetic Studies : Vary temperature (60–100°C) and solvent polarity (ethanol vs. DMF) to determine rate-limiting steps. Polar aprotic solvents may accelerate imine formation .

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